molecular formula C15H13FO3 B6402532 2-(2-Fluoro-5-methoxyphenyl)-6-methylbenzoic acid, 95% CAS No. 1261907-03-2

2-(2-Fluoro-5-methoxyphenyl)-6-methylbenzoic acid, 95%

Cat. No. B6402532
CAS RN: 1261907-03-2
M. Wt: 260.26 g/mol
InChI Key: DRQJREHGFXVXCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluoro-5-methoxyphenyl)-6-methylbenzoic acid (2-F5M-6MB) is a fluorinated phenyl benzoic acid derivative that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in polar organic solvents such as dichloromethane and dimethyl sulfoxide (DMSO). The compound has a melting point of 215-216°C and a boiling point of 319-320°C. It has been used as a reagent for the synthesis of various compounds and as a starting material for the synthesis of pharmaceuticals.

Mechanism of Action

2-(2-Fluoro-5-methoxyphenyl)-6-methylbenzoic acid, 95% is believed to act as an inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin. By inhibiting tyrosinase, 2-(2-Fluoro-5-methoxyphenyl)-6-methylbenzoic acid, 95% is thought to reduce the formation of melanin, resulting in a decrease in skin pigmentation. This mechanism of action has been studied in both in vitro and in vivo models.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Fluoro-5-methoxyphenyl)-6-methylbenzoic acid, 95% have been studied in a variety of cell and animal models. In cell culture models, 2-(2-Fluoro-5-methoxyphenyl)-6-methylbenzoic acid, 95% has been shown to reduce the formation of melanin, resulting in a decrease in skin pigmentation. In animal models, 2-(2-Fluoro-5-methoxyphenyl)-6-methylbenzoic acid, 95% has been shown to reduce the formation of melanin, resulting in a decrease in skin pigmentation. In addition, 2-(2-Fluoro-5-methoxyphenyl)-6-methylbenzoic acid, 95% has been shown to reduce the activity of the enzyme tyrosinase in the skin, resulting in a decrease in skin pigmentation.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(2-Fluoro-5-methoxyphenyl)-6-methylbenzoic acid, 95% in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and is stable at room temperature. However, 2-(2-Fluoro-5-methoxyphenyl)-6-methylbenzoic acid, 95% is not very soluble in water, so it must be dissolved in an organic solvent such as DMSO or dimethylformamide (DMF). In addition, the compound is toxic and should be handled with care.

Future Directions

The future applications of 2-(2-Fluoro-5-methoxyphenyl)-6-methylbenzoic acid, 95% are numerous. It has potential applications in the synthesis of pharmaceuticals, including anti-cancer drugs and other therapeutics. In addition, 2-(2-Fluoro-5-methoxyphenyl)-6-methylbenzoic acid, 95% could be used as a building block for the synthesis of other organic compounds. It could also be used as a reagent for the preparation of polystyrene-based polymers. Finally, further research is needed to explore the potential use of 2-(2-Fluoro-5-methoxyphenyl)-6-methylbenzoic acid, 95% as an inhibitor of tyrosinase in order to reduce the formation of melanin in the skin.

Synthesis Methods

2-(2-Fluoro-5-methoxyphenyl)-6-methylbenzoic acid, 95% can be synthesized from the reaction of 2-fluoro-5-methoxyphenol with 6-methylbenzoic acid in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) at a temperature of 100-110°C. The reaction mixture is stirred for 4-6 hours, then cooled to room temperature, and the product is isolated by filtration. The yield of the reaction is typically around 80%.

Scientific Research Applications

2-(2-Fluoro-5-methoxyphenyl)-6-methylbenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various compounds, as a starting material for the synthesis of pharmaceuticals, and as a building block for the synthesis of other organic compounds. It has also been used as a catalyst for the preparation of polystyrene-based polymers. In addition, 2-(2-Fluoro-5-methoxyphenyl)-6-methylbenzoic acid, 95% has been used in the synthesis of a number of drugs and other pharmaceuticals, such as the anti-cancer drug lapatinib.

properties

IUPAC Name

2-(2-fluoro-5-methoxyphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-4-3-5-11(14(9)15(17)18)12-8-10(19-2)6-7-13(12)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQJREHGFXVXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=CC(=C2)OC)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690120
Record name 2'-Fluoro-5'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261907-03-2
Record name 2'-Fluoro-5'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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